4-Oxooxolane-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxooxolane-2-carboxylic acid can be synthesized through several methods, including:
Oxidation of Tetrahydrofuran Derivatives: One common method involves the oxidation of tetrahydrofuran derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under acidic or basic conditions to yield the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: More oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
4-Oxooxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and metabolic processes. The ketone group can participate in redox reactions, further modulating its biological effects.
Comparison with Similar Compounds
4-Oxobutanoic acid: Another oxo-carboxylic acid with similar functional groups.
2-Oxoglutaric acid: A key intermediate in the Krebs cycle with similar structural features.
Uniqueness: 4-Oxooxolane-2-carboxylic acid is unique due to its specific ring structure and the presence of both a ketone and carboxylic acid group
Properties
IUPAC Name |
4-oxooxolane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-3-1-4(5(7)8)9-2-3/h4H,1-2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWONJGBQYPCSEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056072-58-1 |
Source
|
Record name | 4-oxooxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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